Histatine 8

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The Echelon Autotaxin (ATX) Inhibitor Assay Service utilizes one of Echelon’s Autotaxin Inhibitor Screening kits depending on the scale of the project (catalog#’s K-4200 or K-4200HTS). These kits use the fluorogenic ATX substrate, FS-3. FS-3 is an LPC analogue that is conjugated with both a fluorophore (fluorescein) and a quencher. In its native state the quencher interferes with fluorescein’s fluorescence. Once ATX cleaves FS-3, fluorescein becomes liberated from the quencher, resulting in increased fluorescence.

Histatin 8 is a hemagglutination inhibiting peptide.

Applications De Recherche Scientifique

Propriétés antimicrobiennes

Les histatines, y compris l'histatine 8, sont un groupe de peptides antimicrobiens présents dans la salive humaine. Elles possèdent des propriétés antifongiques et peuvent se lier à un récepteur sur la membrane cellulaire fongique, pénétrer dans le cytoplasme et cibler la mitochondrie . Cela peut induire la perte non lytique d'ATP des cellules en respiration active, ce qui peut conduire à la mort cellulaire .

Contrôle des infections fongiques buccales

Les histatines peuvent représenter une nouvelle génération de composés antimicrobiens pour le traitement des infections fongiques buccales . Elles présentent l'avantage, par rapport aux agents antifongiques conventionnels, d'être un composant normal de la salive humaine sans effets indésirables apparents sur les tissus de l'hôte . Elles ont également un mode d'action distinct de celui des antifongiques azolés et polyéniques .

Cicatrisation des plaies

Les histatines, y compris l'this compound, ont été trouvées pour stimuler la migration cellulaire . Cette propriété ne peut pas être prédite directement en fonction de leurs caractéristiques physicochimiques et se déroule via une signalisation cellulaire canonique médiée par des récepteurs . Cela suggère un rôle potentiel de l'this compound dans la cicatrisation des plaies.

Rôle potentiel dans le traitement du cancer

Il existe des preuves suggérant que l'this compound pourrait jouer un rôle dans le traitement du cancer. Bien que les mécanismes exacts ne soient pas encore complètement compris, on pense que la capacité du peptide à perturber le cycle cellulaire et à générer des espèces réactives de l'oxygène pourrait être utilisée dans les thérapies anticancéreuses .

Rôle dans la santé dentaire

L'this compound s'est avérée bloquer l'adhérence de la levure Candida albicans à l'acrylique des prothèses dentaires, retarder la formation de plaque et réduire la gravité de la gingivite . Cela suggère un rôle potentiel de l'this compound dans le maintien de la santé dentaire et la prévention des maladies buccales.

Rôle potentiel dans le développement de médicaments

Étant donné ses propriétés et ses fonctions uniques, l'this compound pourrait potentiellement être utilisée dans le développement de nouveaux médicaments, en particulier ceux destinés à traiter les infections fongiques . Son mode d'action distinct par rapport aux antifongiques existants pourrait être particulièrement utile pour contrôler les infections fongiques résistantes aux médicaments .

Mécanisme D'action

Histatin 8, also known as Lysyl-phenylalanyl-histidyl-glutamyl-lysyl-histidyl-histidyl-seryl-histidyl-arginyl-glycyl-tyrosine, is a peptide that belongs to a group of related neutral and basic histidine-rich peptides present in human salivary secretions . It possesses fungicidal and bactericidal activities .

Target of Action

Histatins, including Histatin 8, primarily target the fungal cell membrane . They bind to a receptor on the fungal cell membrane and enter the cytoplasm .

Mode of Action

Once inside the cytoplasm, Histatins target the mitochondrion . They induce the non-lytic loss of ATP from actively respiring cells, which can induce cell death . In addition, they have been shown to disrupt the cell cycle and lead to the generation of reactive oxygen species .

Biochemical Pathways

Histatins affect several biochemical pathways. Their cationic character is crucial for their membrane-disrupting activity, which forms the basis of their antimicrobial activity . They also have immunomodulatory activity and stimulate cell migration .

Result of Action

The primary result of Histatin 8’s action is the induction of cell death in fungal cells . This is achieved through the disruption of the cell cycle and the generation of reactive oxygen species . It also has antimicrobial activity due to its ability to disrupt cell membranes .

Action Environment

The action of Histatin 8 is influenced by the environment in which it is present. For instance, its antimicrobial activity is enhanced in the oral cavity, where it is naturally found . The presence of negatively charged molecules and surfaces in this environment allows Histatin 8 to bind and exert its effects .

Propriétés

IUPAC Name |

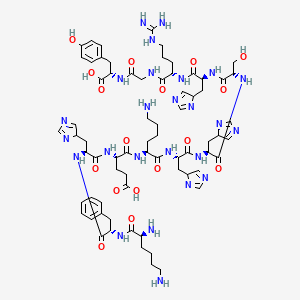

(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[2-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C70H99N25O17/c71-20-6-4-11-46(73)59(101)90-50(23-39-9-2-1-3-10-39)63(105)92-51(25-41-29-76-35-82-41)65(107)89-49(18-19-58(99)100)62(104)88-48(12-5-7-21-72)61(103)91-53(27-43-31-78-37-84-43)66(108)93-54(28-44-32-79-38-85-44)67(109)95-56(34-96)68(110)94-52(26-42-30-77-36-83-42)64(106)87-47(13-8-22-80-70(74)75)60(102)81-33-57(98)86-55(69(111)112)24-40-14-16-45(97)17-15-40/h1-3,9-10,14-17,29-32,35-38,41-44,46-56,96-97H,4-8,11-13,18-28,33-34,71-73H2,(H,81,102)(H,86,98)(H,87,106)(H,88,104)(H,89,107)(H,90,101)(H,91,103)(H,92,105)(H,93,108)(H,94,110)(H,95,109)(H,99,100)(H,111,112)(H4,74,75,80)/t41?,42?,43?,44?,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSVLPSBDYOVCST-ZUDWGGBQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC2C=NC=N2)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC3C=NC=N3)C(=O)NC(CC4C=NC=N4)C(=O)NC(CO)C(=O)NC(CC5C=NC=N5)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC6=CC=C(C=C6)O)C(=O)O)NC(=O)C(CCCCN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2C=NC=N2)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3C=NC=N3)C(=O)N[C@@H](CC4C=NC=N4)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC5C=NC=N5)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)O)NC(=O)[C@H](CCCCN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C70H99N25O17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1562.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127637-03-0 |

Source

|

| Record name | Histatin 8 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127637030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.